molecular formula C11H23N5O6 B1665764 Arginine glutamate CAS No. 4320-30-3

Arginine glutamate

Cat. No. B1665764
CAS RN: 4320-30-3
M. Wt: 321.33 g/mol
InChI Key: RVEWUBJVAHOGKA-WOYAITHZSA-N
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Description

Arginine glutamate, also known as glutargin, is a mixture of two amino acids, 50% arginine and 50% glutamic acid . It is used in liver therapy . Arginine glutamate is indicated in the treatment of hyperammonemia and in combination for total parenteral nutrition .


Synthesis Analysis

The synthesis of arginine from glutamate is enhanced by increased utilization of ornithine for polyamine biosynthesis . The overall conversion of glutamate to arginine and polyamines is regulated independently of polyamines and GABA biosynthesis .


Molecular Structure Analysis

Arginine has a unique structure of guanidino group, which is a critical chemical structure of denaturing property of Gdn.HCl, and a carboxyl group, which is a structure of stabilizing property of glycine . The Arginine-Glutamate model is based on the infinite polyalanine antiparallel two-stranded β-sheet structure .


Chemical Reactions Analysis

Arginine, glutamine, and the branched chain amino acids are a focus of increased interest in the field of oncology due to their importance in the metabolic reprogramming of cancer cells . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis .


Physical And Chemical Properties Analysis

Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .

Future Directions

Arginine and Arginine-Rich Peptides are being studied for their potential in modulating protein aggregation and cytotoxicity associated with Alzheimer’s Disease . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t4-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEWUBJVAHOGKA-WOYAITHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3030002
Record name L-Arginine glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginine glutamate

CAS RN

4320-30-3, 4795-57-7
Record name Arginine glutamate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine glutamate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004320303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, compd. with L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine glutamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Glutamic acid, compd. with L-arginine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
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Record name L-Arginine glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU1X77K34Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,210
Citations
P Kheddo, M Tracka, J Armer, RJ Dearman… - International journal of …, 2014 - Elsevier
Finding excipients which mitigate protein self-association and aggregation is an important task during formulation. Here, the effect of an equimolar mixture of l-Arg and l-Glu (Arg·Glu) on …
Number of citations: 91 www.sciencedirect.com
T Lebret, JM Hervé, P Gorny, M Worcel, H Botto - European urology, 2002 - Elsevier
… safety of the combination of 6g of L-arginine glutamate and 6mg of yohimbine hydrochloride (AY) … oral administration of the L-arginine glutamate 6g and 6mg yohimbine combination is …
Number of citations: 151 www.sciencedirect.com
HX Wang, TB Ng - Peptides, 2003 - Elsevier
A novel antifungal peptide, with a molecular mass of 8kDa in sodium dodecyl sulfate–polyacrylamide gel electrophoresis and in gel filtration on Superdex 75 and designated …
Number of citations: 119 www.sciencedirect.com
AU Borwankar, BJ Dear, A Twu, JJ Hung… - Industrial & …, 2016 - ACS Publications
… The addition of high concentrations of cosolutes, namely, arginine glutamate (Arg·Glu) or Arg·HCl, reduced the viscosity of a ∼250 mg/mL mAb solution up to 6-fold. With Arg·Glu, the …
Number of citations: 37 pubs.acs.org
CM Meston, M Worcel - Archives of sexual behavior, 2002 - Springer
… were measured following treatment with either L-arginine glutamate (6 g) plus yohimbine HCl (6 … The combined oral administration of L-arginine glutamate and yohimbine substantially …
Number of citations: 144 link.springer.com
DD Hunter, N Cashman, R Morris-Valero… - Journal of …, 1991 - Soc Neuroscience
S-laminin is a homolog of laminin that is concentrated in the synaptic cleft of the neuromuscular junction. We previously showed that the tripeptide LRE is a crucial determinant for …
Number of citations: 137 www.jneurosci.org
P Kumar, MS Chimenti, H Pemble… - Journal of Biological …, 2012 - ASBMB
A group of diverse proteins reversibly binds to growing microtubule plus ends through interactions with end-binding proteins (EBs). These +TIPs control microtubule dynamics and …
Number of citations: 91 www.jbc.org
JH Weisburger, RS Yamamoto, RM Glass… - Toxicology and applied …, 1969 - Elsevier
… basis of a possible intracellular production of ammonium ions consequent to the chronic administration of sizable levels of acetamide, we have studied the effect of arginine glutamate …
Number of citations: 76 www.sciencedirect.com
MV Vener, AV Odinokov, C Wehmeyer… - The Journal of chemical …, 2015 - pubs.aip.org
Salt bridges and ionic interactions play an important role in protein stability, protein-protein interactions, and protein folding. Here, we provide the classical MD simulations of the …
Number of citations: 21 pubs.aip.org
P Kheddo, MJ Cliff, S Uddin, CF van der Walle… - MAbs, 2016 - Taylor & Francis
… study explores the application of solution nuclear magnetic resonance (NMR) spectroscopy for characterization of typical mAb behavior in formulations containing arginine glutamate. …
Number of citations: 33 www.tandfonline.com

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